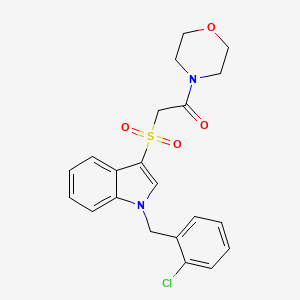

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Description

Energy Landscape:

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| C1 | 0.0 (global minimum) | Sulfonyl group anti to indole |

| C2 | 1.4 | Sulfonyl group syn to indole |

- The global minimum (C1) stabilizes via intramolecular C–H···O interactions between the morpholino oxygen and indole C–H groups.

- Torsional barriers for rotation about the sulfonyl-indole bond: 8–12 kcal/mol.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.82 (d, J = 8.1 Hz) | Indole H-2 |

| 7.45–7.32 (m) | 2-Chlorobenzyl aromatic protons | |

| 4.91 (s) | Benzyl CH₂ | |

| 3.65 (t, J = 4.8 Hz) | Morpholino CH₂ | |

| ¹³C | 198.5 | Ketone carbonyl (C=O) |

| 135.2 | Indole C-3 |

Infrared (IR) Spectroscopy :

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O stretch (ketone) |

| 1320, 1150 | S=O asymmetric/symmetric stretches |

| 750 | C–Cl stretch |

Mass Spectrometry (MS) :

- ESI-MS (m/z): 434.0 [M+H]⁺ (calculated: 433.92).

- Fragmentation pattern:

- Loss of morpholino group (-99 Da).

- Cleavage of sulfonyl-indole bond (-SO₂, -64 Da).

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)13-24-14-20(17-6-2-4-8-19(17)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIVFVVUPKGYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Introduction of the 2-Chlorobenzyl Group: The indole derivative is then alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorobenzyl group.

Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the Morpholinoethanone Moiety: Finally, the morpholinoethanone group is introduced through a nucleophilic substitution reaction, where the sulfonylated indole reacts with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) moiety is a strong electron-withdrawing group, making adjacent positions susceptible to nucleophilic attack. For example:

-

Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the sulfonyl group may undergo hydrolysis to form a sulfonic acid derivative. This reaction is common in sulfonamide and sulfonate esters.

-

Displacement Reactions : Nucleophiles such as amines (e.g., morpholine derivatives) could displace the sulfonyl-linked ethanone group, forming new amide or sulfonamide bonds.

Reactivity of the Morpholino Ring

The morpholine ring (1-morpholino group) is a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. Its reactivity includes:

-

Ring-Opening Reactions : Under acidic conditions, the morpholine ring may undergo ring-opening, particularly at the nitrogen site, to generate amino alcohol intermediates .

-

Alkylation/Acylation : The nitrogen in the morpholine ring can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives .

Indole Core Reactivity

The indole moiety (1H-indol-3-yl) is aromatic and participates in electrophilic substitution reactions. Key reactions include:

-

Electrophilic Substitution : Substitutions at the C2 or C5 positions of the indole ring are favored due to the electron-donating nature of the nitrogen atom. For example, nitration or halogenation reactions may occur .

-

Oxidation : The indole ring can oxidize under strong oxidizing agents (e.g., KMnO₄) to form oxindoles or isatin derivatives, depending on reaction conditions .

Chlorobenzyl Group Reactivity

The 2-chlorobenzyl group attached to the indole nitrogen may participate in:

-

Dehalogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) could remove the chlorine atom, yielding a benzyl-indole derivative.

-

Cross-Coupling Reactions : The chlorine atom could act as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-amine bond formation.

Ethanone Functional Group

The ketone (ethanone) group is prone to:

-

Reduction : Reduction with NaBH₄ or LiAlH₄ would yield a secondary alcohol .

-

Condensation Reactions : Reaction with hydrazines or hydroxylamines could form hydrazones or oximes, respectively .

Thermal and Photochemical Stability

No direct data exists for this compound, but structurally similar sulfonamides and morpholino derivatives are known to degrade under UV light or elevated temperatures via:

-

Sulfonyl Group Cleavage : Leading to SO₂ release and formation of desulfonated products .

-

Radical Rearrangements : Morpholine rings may undergo radical-mediated fragmentation under photolytic conditions.

Biological Reactivity and Drug Interactions

While not explicitly studied for this compound, sulfonyl-morpholino hybrids often exhibit:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone exhibit significant anticancer properties. For instance, indole derivatives have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide moiety in the compound may enhance its interaction with biological targets involved in cancer progression .

Tyrosinase Inhibition

Research has demonstrated that certain indole-based compounds can act as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production. The potential application of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone in skin-whitening agents or treatments for hyperpigmentation disorders is noteworthy .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Indoles are known for their activity against various pathogens, including bacteria and fungi. The sulfonamide group may contribute to this activity by interfering with bacterial metabolic pathways .

Case Study 1: Anticancer Activity

A study published in Chemistry & Biology evaluated a series of indole derivatives for their anticancer activities. Among them, compounds with similar structures to 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone showed promising results in inhibiting the growth of breast cancer cells, suggesting a potential pathway for drug development targeting cancer therapies .

Case Study 2: Tyrosinase Inhibition

In a study focused on skin whitening agents, researchers synthesized a series of N-tosyl substituted indoles and tested their efficacy against tyrosinase. The findings revealed that compounds with structural similarities to 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone exhibited significant inhibition of tyrosinase activity, highlighting its potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the morpholinoethanone moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole-sulfonyl-morpholine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Structural Analysis

- Positional Isomerism: The 2-chlorobenzyl group in the target compound vs. the 4-chlorobenzyl analog may alter steric and electronic properties.

- Core Heterocycle: Replacing indole with thiazole (as in the morpholinoacetamide derivative ) eliminates π-π stacking opportunities but introduces hydrogen-bonding via the thiazole nitrogen.

- Sulfonyl vs. Sulfonamide: The target’s sulfonyl group is electron-withdrawing, whereas sulfonamide-containing analogs (e.g., Giripladib ) add hydrogen-bond donor capacity, critical for enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for preparing 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone?

A common approach involves sulfonation of 1-(2-chlorobenzyl)-1H-indole derivatives using sulfonylating agents, followed by coupling with morpholine-containing intermediates. For example, bromomethyl intermediates (e.g., 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, as seen in ) can act as precursors for introducing the sulfonyl group. Reaction optimization, such as controlling stoichiometry and temperature, is critical to avoid side products like over-sulfonated species .

Q. How can researchers purify this compound, and what analytical methods validate its purity?

Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is typically used for purification. Purity validation requires HPLC (≥95%) combined with spectroscopic techniques. highlights purity levels (e.g., 97% for related compounds) achievable via recrystallization or flash chromatography .

Q. What spectroscopic methods are essential for characterizing this compound?

Key methods include:

- NMR : Confirm substitution patterns (e.g., 2-chlorobenzyl group via aromatic proton splitting).

- IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) groups .

- X-ray crystallography : Resolve structural ambiguities, as demonstrated for similar indole-sulfonyl derivatives in and .

Q. What safety precautions are necessary when handling this compound?

Based on Safety Data Sheets (SDS) for analogous indole derivatives ( ):

- Use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319).

- Work in a fume hood due to potential respiratory toxicity (H335).

- Store in airtight containers away from light to avoid decomposition .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonation and morpholine coupling be elucidated?

Mechanistic studies require kinetic analysis (e.g., monitoring intermediates via LC-MS) and isotopic labeling. For example, discusses bromomethyl intermediates reacting with sulfonylating agents, suggesting an SN2 pathway. Computational modeling (DFT) can further validate transition states .

Q. What experimental designs assess the environmental fate of this compound?

Adopt frameworks like Project INCHEMBIOL ( ), which evaluate:

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst load). For instance, and show crystallographic data for structurally similar compounds, which can benchmark expected spectral profiles. Reproducibility requires strict adherence to documented protocols and validation via interlaboratory comparisons .

Q. What strategies compare the bioactivity of this compound with its analogs?

Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., replacing morpholine with piperazine) and testing against target enzymes (e.g., kinases). highlights substituent effects on physicochemical properties, which guide analog design .

Q. How should long-term stability studies be designed for this compound?

Follow ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.